molecular formula C6H8N4O B157632 6-Amino-N-hydroxy-3-pyridinecarboximidamide CAS No. 468068-28-2

6-Amino-N-hydroxy-3-pyridinecarboximidamide

Cat. No. B157632
M. Wt: 152.15 g/mol
InChI Key: UNQVQCRLWPIZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-N-hydroxy-3-pyridinecarboximidamide is a compound that can be associated with a variety of chemical structures and reactions. The compound itself is not explicitly detailed in the provided papers, but its structural motifs and related chemical functionalities are present in the research discussed. For instance, the crystal structures of related pyridine derivatives have been studied, revealing intermolecular hydrogen-bonding interactions that form two-dimensional networks and chains .

Synthesis Analysis

The synthesis of pyridine derivatives is a common theme in the provided papers. For example, the aminomethylation of hydroxypyridines has been investigated, showing a preference for substitution at specific positions on the pyridine ring . Additionally, the preparation of a vanadate complex using 2-amino-3-hydroxypyridine illustrates the versatility of pyridine derivatives in coordination chemistry . Schiff base compounds derived from pyridine analogs have also been synthesized and characterized, demonstrating the utility of pyridine moieties in the formation of complex organic structures .

Molecular Structure Analysis

The molecular structures of pyridine derivatives have been elucidated using various techniques, including X-ray crystallography. The crystal structure of N'-aminopyridine-2-carboximidamide shows molecules linked by hydrogen bonds . Similarly, Schiff base compounds containing pyridine rings have been characterized, revealing intramolecular hydrogen bonding and the stabilization of molecular structures .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is highlighted in several studies. For instance, the conversion of a vanadate complex to nanostructured V2O5 upon thermal decomposition demonstrates the potential for pyridine derivatives to participate in chemical transformations leading to inorganic materials . The formation of substituted pyridines through reactions with sodium phenoxide in phenol is another example of the chemical versatility of pyridine-based compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the presence of functional groups. The intermolecular and intramolecular hydrogen bonds observed in the crystal structures of these compounds affect their stability and reactivity . The synthesis of novel amino acid derivatives from pyridine carboxylates further illustrates the impact of structural modifications on the properties of pyridine derivatives . Additionally, the synthesis of pyrrolidine derivatives from pyridine precursors shows the potential for creating compounds with biological activity, such as glycosidase inhibitors .

Scientific Research Applications

Synthesis and Chemical Properties

6-Amino-N-hydroxy-3-pyridinecarboximidamide is a chemical compound with potential applications in various fields of scientific research due to its unique chemical structure and properties. A study by Aksamitowski et al. (2017) reported on the efficient synthesis of N’-hydroxy-N-alkylpyridinecarboximidamides, a new class of N-substituted imidamide derivatives, which includes compounds like 6-Amino-N-hydroxy-3-pyridinecarboximidamide. The synthesis involved a novel three-step procedure, starting from pyridineamidoxime, which enabled the efficient production of these compounds with substituents at positions 3 and 4 of the pyridine ring. This synthesis route opens new avenues for the exploration of these compounds in various scientific applications due to their diverse potential functionalities (Aksamitowski, Wieszczycka, Wojciechowska, Wojciechowska, & Framski, 2017).

Biological Activities and Applications

Another aspect of research on compounds similar to 6-Amino-N-hydroxy-3-pyridinecarboximidamide focuses on their biological activities and potential applications in medicinal chemistry. For example, compounds derived from pyrimidine and pyridine, which share structural similarities with 6-Amino-N-hydroxy-3-pyridinecarboximidamide, have been studied for their cytotoxic activities against various cancer cell lines. A study by Toan et al. (2020) synthesized novel pyrimidine derivatives and evaluated their in vitro cytotoxic activity, providing insights into the potential therapeutic applications of these compounds in cancer treatment. The ADMET properties of these compounds were also assessed, indicating their drug-likeness behavior and potential as pharmaceutical agents (Toan, Thanh, Truong, & Van, 2020).

Safety And Hazards

6-Amino-N-hydroxy-3-pyridinecarboximidamide is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

6-amino-N'-hydroxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQVQCRLWPIZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C(=N/O)/N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-N-hydroxy-3-pyridinecarboximidamide

CAS RN

468068-28-2
Record name 6-AMINOPYRIDINE-3-AMIDOXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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